molecular formula C10H22ClN B2908581 (1R,2S,5R)-(-)-Menthyl amine CAS No. 34048-57-2

(1R,2S,5R)-(-)-Menthyl amine

Cat. No. B2908581
CAS RN: 34048-57-2
M. Wt: 191.74
InChI Key: XAKVMELMSQHWLY-YMQJAAJZSA-N
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Description

(1R,2S,5R)-(-)-Menthyl amine is a derivative of menthol, a monoterpene found in mint oils . It plays an important role in many biological processes and asymmetric reactions .


Molecular Structure Analysis

The molecular structure of (1R,2S,5R)-(-)-Menthyl amine and the hydrogen bond networks formed by this species in solution have been studied . Molecular structures of monomers and H-bonded dimers and trimers of the title compound are optimized using quantum chemical calculations in the isolated molecule approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of (1R,2S,5R)-(-)-Menthyl amine include a boiling point of 212 °C, a melting point of 41-45 °C, and a density of 0.89 g/mL at 25 °C . It is soluble in water up to 20 mg/mL, producing a clear, colorless solution .

Safety and Hazards

The safety data sheet for (1R,2S,5R)-(-)-Menthyl amine indicates that it causes skin irritation and serious eye irritation . It is also harmful to aquatic life . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding release to the environment .

properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKVMELMSQHWLY-YMQJAAJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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